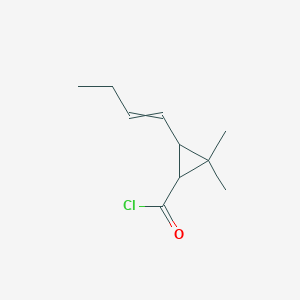
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is an organic compound that features a cyclopropane ring substituted with a butenyl group and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- typically involves the reaction of 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride product. The general reaction scheme is as follows:
3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid+SOCl2→3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid and hydrochloric acid.
Addition Reactions: The butenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Haloalkanes: Formed from addition reactions with halogens.
Applications De Recherche Scientifique
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2-(Cyclobut-1-en-1-yl)-1H-indole
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is unique due to its combination of a cyclopropane ring and a carbonyl chloride functional group. This combination imparts distinct reactivity patterns that are not commonly observed in other similar compounds.
Propriétés
Numéro CAS |
84393-66-8 |
|---|---|
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
3-but-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-4-5-6-7-8(9(11)12)10(7,2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
JLAQTQPYENJGIU-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC1C(C1(C)C)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzoic acid, 2-[(2-methyl-1H-indol-3-yl)carbonyl]-](/img/structure/B8527018.png)
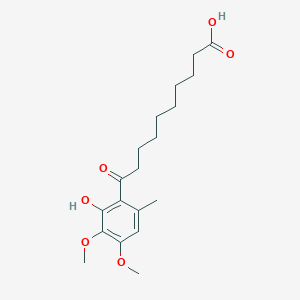
![2-Oxo-3H-oxazolo[4,5-h]quinoline](/img/structure/B8527028.png)
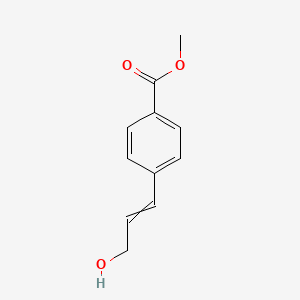
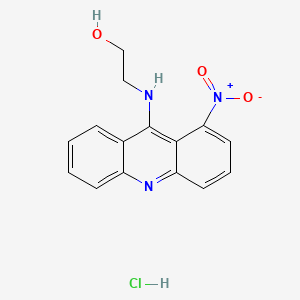
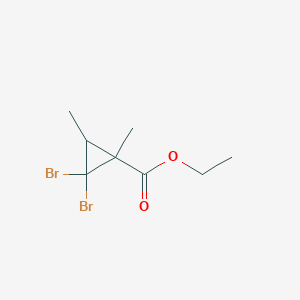
![N-[1-(Diphenylphosphoryl)butyl]urea](/img/structure/B8527058.png)
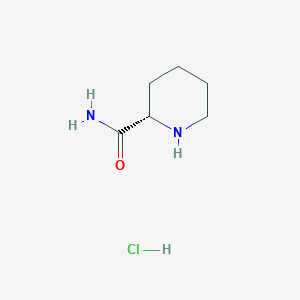
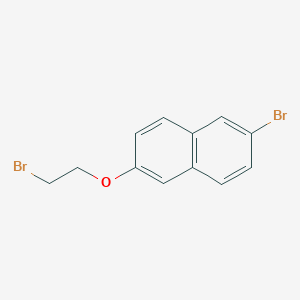
![4-Methylbicyclo[2.2.2]oct-2-ene-1-yl carboxylic acid](/img/structure/B8527076.png)
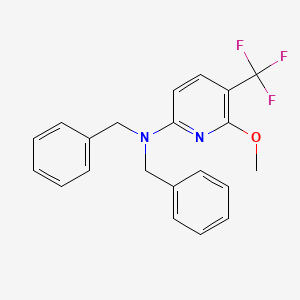
![isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)Methyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbaMate](/img/structure/B8527097.png)
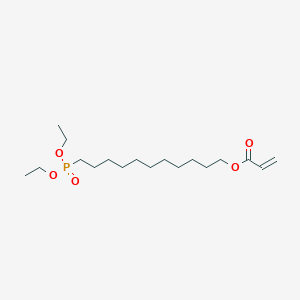
![N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide](/img/structure/B8527109.png)
